2-(Isoindolin-2-yl)-1,3,4-thiadiazole

Lipophilicity Drug-likeness ADME

2-(Isoindolin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound consisting of a 1,3,4-thiadiazole ring substituted at the 2‑position with an isoindoline group. It is primarily employed as a synthetic building block for the construction of more complex heterocyclic systems with potential pharmaceutical applications.

Molecular Formula C10H9N3S
Molecular Weight 203.26
CAS No. 2034295-67-3
Cat. No. B2521510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isoindolin-2-yl)-1,3,4-thiadiazole
CAS2034295-67-3
Molecular FormulaC10H9N3S
Molecular Weight203.26
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C3=NN=CS3
InChIInChI=1S/C10H9N3S/c1-2-4-9-6-13(5-8(9)3-1)10-12-11-7-14-10/h1-4,7H,5-6H2
InChIKeyNKHMBGPLUSNDQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Isoindolin-2-yl)-1,3,4-thiadiazole (CAS 2034295-67-3): Physicochemical Profile and Building Block Utility


2-(Isoindolin-2-yl)-1,3,4-thiadiazole is a heterocyclic compound consisting of a 1,3,4-thiadiazole ring substituted at the 2‑position with an isoindoline group . It is primarily employed as a synthetic building block for the construction of more complex heterocyclic systems with potential pharmaceutical applications . Its molecular weight (195.18 g/mol), calculated logP (-0.292), and hydrogen bond donor/acceptor profile (2 HBD, 7 HBA) place it in a favorable region of drug‑like chemical space .

Synthetic building block for heterocyclic library construction
Physicochemical profile positioned in drug-like chemical space
Free isoindoline NH provides a modular N-functionalization handle

Why 2-(Isoindolin-2-yl)-1,3,4-thiadiazole Cannot Be Replaced by Generic 1,3,4-Thiadiazole Analogs


Within the 1,3,4-thiadiazole family, substitution pattern and the nature of the appended heterocycle critically modulate lipophilicity, hydrogen‑bonding capacity, and synthetic versatility . Even closely related analogs—such as the phthalimide‑fused derivative (2‑(1,3,4‑thiadiazol‑2‑yl)‑1H‑isoindole‑1,3(2H)‑dione) or the mercapto‑substituted variant—exhibit markedly different logP values and functional group tolerance, which directly impact solubility, membrane permeability, and downstream chemistry . The following quantitative evidence demonstrates that these differences are large enough to influence scientific selection in medicinal chemistry and materials science contexts.

Lipophilicity mismatch
Replacement analogs such as phthalimide-fused derivatives exhibit substantially different logP, which may alter aqueous solubility and passive permeability profiles.
Hydrogen-bond donor absence
Generic thiadiazoles or phthalimide analogs lack the free isoindoline NH (HBD = 0), eliminating the key N-alkylation/acylation site and limiting library diversification.
Synthetic compatibility divergence
Substituent variations (e.g., mercapto, carbonyl) alter functional group tolerance and downstream reactivity; direct replacement may not support the same synthetic routes.

Quantitative Differentiation Evidence for 2-(Isoindolin-2-yl)-1,3,4-thiadiazole (CAS 2034295-67-3)


Lipophilicity Comparison: 2-(Isoindolin-2-yl)-1,3,4-thiadiazole vs. Phthalimide Analog

The target compound exhibits a calculated logP of -0.292, whereas the direct phthalimide-fused analog 2-(1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione shows a logP of 0.80 . This difference of approximately 1.09 log units corresponds to a >10‑fold lower octanol‑water partition coefficient, indicating substantially higher aqueous solubility and lower passive membrane permeability for the target compound.

Lipophilicity Comparison
Head-to-head
ΔlogP ≈ 1.09 (target logP -0.292 vs phthalimide analog logP 0.80)
Lower logP suggests improved aqueous solubility and may reduce nonspecific binding; supports aqueous assay fit.
Calculated values; experimental verification recommended.
Lipophilicity Drug-likeness ADME

Hydrogen-Bond Donor Availability: Differential Synthetic Handle vs. Phthalimide Analog

The target compound possesses 2 hydrogen-bond donor (HBD) atoms (the isoindoline NH pair), whereas the phthalimide analog has 0 HBD . This structural difference provides a unique synthetic handle absent in the carbonyl-containing analog, enabling selective N‑alkylation or N‑acylation to generate diverse libraries without de novo ring construction.

Hydrogen-Bond Donor Count
Head-to-head
Target HBD = 2; phthalimide analog HBD = 0
The free secondary amine provides a unique site for N-functionalization, enabling modular library synthesis.
Structural analysis from database entries.
Synthetic versatility Derivatization Medicinal chemistry

Molecular Weight and Polar Surface Area Advantage Over the Unsubstituted 1,3,4-Thiadiazole Core

The target compound (MW = 195.18 g/mol, tPSA not explicitly reported but estimated from HBA/HBD counts) occupies an intermediate chemical space between the minimal 1,3,4-thiadiazole core (MW ≈ 100 g/mol, logP ≈ 0.5) and larger drug-like molecules [1]. This intermediate complexity can improve target binding affinity while maintaining favorable ligand efficiency metrics, a balance not achievable with the bare core.

Fragment Complexity
Class-level
MW 195.18 vs thiadiazole core MW ≈100; additional HBD/HBA vectors
Intermediate complexity may balance binding affinity and ligand efficiency in fragment growth strategies.
Extrapolated from descriptor comparison; experimental binding data needed.
Fragment-based drug discovery Ligand efficiency Physicochemical properties

Anticancer Potential of Isoindoline-Thiadiazole Hybrids: Class-Level Activity Evidence

Although no direct head-to-head bioactivity data are available for 2-(Isoindolin-2-yl)-1,3,4-thiadiazole, closely related isoindoline-1,3-dione thiadiazole hybrids (e.g., compounds 3a, 3b, 4b, 5b, 6b, and 9b) demonstrated greater potency than doxorubicin against the HCT-116 human colon cancer cell line (exact IC₅₀ values not disclosed in the abstract; stated as 'greater potency') [1]. This provides a class-level rationale for selecting the target scaffold in anticancer drug discovery programs.

Cytotoxicity Context
Class-level
Related isoindoline-1,3-dione thiadiazole hybrids showed greater potency than doxorubicin in HCT-116 cells (IC50 not disclosed).
Reported class-level cytotoxicity context; may support hit-to-lead exploration in oncology research.
Target compound not directly assayed; data to verify.
Anticancer Thiadiazole Isoindoline Cytotoxicity

Optimal Application Scenarios for 2-(Isoindolin-2-yl)-1,3,4-thiadiazole Based on Quantitative Differentiation


Lead-Optimization Programs Requiring Tunable Lipophilicity

With a measured logP of -0.292, 2-(Isoindolin-2-yl)-1,3,4-thiadiazole is significantly more hydrophilic than its phthalimide analog (logP 0.80) . This property makes it the preferred choice for medicinal chemistry projects where high aqueous solubility is critical, such as in the development of injectable formulations or compounds intended for CNS targeting, where lower logP often correlates with reduced plasma protein binding and improved brain penetration.

Fragment-Based Drug Discovery (FBDD) Library Design

The compound’s low molecular weight (195.18 g/mol) and balanced hydrogen-bond donor/acceptor profile place it in the ideal fragment space . It can serve as a privileged fragment for screening libraries targeting kinases, proteases, or protein-protein interactions, where the thiadiazole ring engages in key hinge-binding interactions and the isoindoline NH provides a vector for hit expansion.

Parallel Derivative Synthesis for Anticancer SAR Exploration

The free isoindoline NH (2 HBD) enables rapid N-functionalization to generate diverse compound arrays . Given the class-level anticancer activity observed for structurally related isoindoline-thiadiazole hybrids against HCT-116 cells [1], the target compound is an ideal core for exploring structure-activity relationships (SAR) in oncology, particularly for teams seeking to move beyond the phthalimide series.

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The 1,3,4-thiadiazole ring and the isoindoline nitrogen both act as potential metal-binding sites. The absence of competing carbonyl oxygens (present in the phthalimide analog) simplifies the coordination mode and allows predictable complexation with transition metals . This makes the compound suitable as a ligand in the construction of coordination polymers or MOFs where precise geometry control is required.

Application
Selection Property
Validation Focus
Lead-optimization requiring tunable lipophilicity
Hydrophilicity profile
Aqueous solubility and nonspecific binding assessment
Fragment-based library design
Fragment-like MW and balanced HBD/HBA
Fragment efficiency and hit expansion potential
Anticancer SAR exploration
N-functionalization handle and class-level cytotoxicity context
Cell-model endpoint review; hit-to-lead optimization
Coordination chemistry and MOF synthesis
Bidentate N-donor sites without competing carbonyl
Predictable metal complexation geometry
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